molecular formula C21H21N3O4S B2457366 Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 941872-04-4

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate

Numéro de catalogue B2457366
Numéro CAS: 941872-04-4
Poids moléculaire: 411.48
Clé InChI: WZNGCNYICZDODZ-LNVKXUELSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate, also known as Methyl ABT-199, is a small molecule inhibitor that selectively binds to B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for blocking programmed cell death, or apoptosis, in cancer cells. ABT-199 has shown promise as a potential treatment for various types of cancer, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 selectively binds to the hydrophobic groove of BCL-2 proteins, preventing them from blocking apoptosis. By inhibiting BCL-2 proteins, this compound ABT-199 induces programmed cell death in cancer cells, leading to tumor regression. This mechanism of action is highly specific, targeting only cancer cells that overexpress BCL-2 proteins, while leaving normal cells unaffected.
Biochemical and Physiological Effects:
This compound ABT-199 has been shown to induce apoptosis in cancer cells by selectively inhibiting BCL-2 proteins. This leads to several biochemical and physiological effects, including tumor regression, decreased cell proliferation, and increased sensitivity to chemotherapy. This compound ABT-199 has also been shown to have minimal toxicity in normal cells, making it a promising targeted therapy for cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has several advantages for lab experiments, including its high specificity and potency in targeting BCL-2 proteins. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, this compound ABT-199 has some limitations, including its high cost and limited availability for research purposes. Additionally, its mechanism of action may not be effective in all types of cancer, limiting its potential as a broad-spectrum cancer therapy.

Orientations Futures

Future research on Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 could focus on several areas, including the development of more efficient synthesis methods, the identification of biomarkers that predict response to the drug, and the exploration of combination therapies with other targeted agents. Additionally, further clinical trials could investigate the efficacy of this compound ABT-199 in treating other types of cancer, as well as its potential for use in combination with chemotherapy or immunotherapy. Overall, this compound ABT-199 has shown promise as a targeted therapy for cancer and warrants further investigation in future research.

Méthodes De Synthèse

The synthesis of Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 involves several steps, including the condensation of 2-aminobenzothiazole with 2-acetylbenzoic acid, followed by the addition of phenylalanine and acetic anhydride. The resulting product is then treated with methyl iodide to yield this compound ABT-199. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate ABT-199 has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer. In one study, this compound ABT-199 was shown to induce apoptosis in CLL cells by selectively targeting BCL-2 proteins, leading to tumor regression. Another study demonstrated that this compound ABT-199 was effective in treating NHL by inhibiting tumor growth and inducing apoptosis in cancer cells. These findings suggest that this compound ABT-199 has potential as a targeted therapy for cancer.

Propriétés

IUPAC Name

methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14(25)22-16-9-10-17-18(12-16)29-21(24(17)13-20(27)28-2)23-19(26)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNGCNYICZDODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.